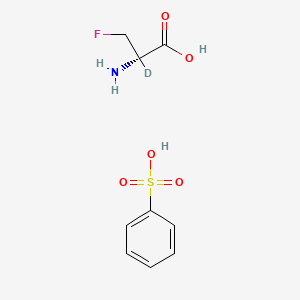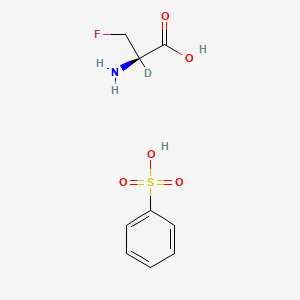
3-Fluoro-D-(2-2H)alanine benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-D-[2-2h]alanine benzenesulfonate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is a derivative of alanine, an amino acid, and features a fluorine atom and a deuterium atom, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-D-[2-2h]alanine benzenesulfonate typically involves the introduction of a fluorine atom and a deuterium atom into the alanine structure. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The deuterium atom can be incorporated using deuterated reagents or solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-Fluoro-D-[2-2h]alanine benzenesulfonate may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-D-[2-2h]alanine benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoropyruvate, which can further react to form fluorolactate.
Reduction: Reduction reactions can convert fluoropyruvate to fluorolactate.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Fluoropyruvate: Formed during oxidation reactions.
Fluorolactate: Formed during reduction reactions.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Scientific Research Applications
3-Fluoro-D-[2-2h]alanine benzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-D-[2-2h]alanine benzenesulfonate involves its interaction with bacterial alanine racemase. By inhibiting this enzyme, the compound disrupts the synthesis of D-alanine, an essential component of the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-D-alanine: Similar structure but lacks the deuterium atom.
2-Fluoro-D-alanine: Fluorine atom is positioned differently.
D-Alanine: Lacks both the fluorine and deuterium atoms.
Uniqueness
3-Fluoro-D-[2-2h]alanine benzenesulfonate is unique due to the presence of both a fluorine atom and a deuterium atom, which confer distinct chemical and biological properties. The deuterium atom can influence the metabolic stability and reaction kinetics, making this compound particularly interesting for research and industrial applications.
Properties
CAS No. |
59189-06-9 |
|---|---|
Molecular Formula |
C9H12FNO5S |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
(2R)-2-amino-2-deuterio-3-fluoropropanoic acid;benzenesulfonic acid |
InChI |
InChI=1S/C6H6O3S.C3H6FNO2/c7-10(8,9)6-4-2-1-3-5-6;4-1-2(5)3(6)7/h1-5H,(H,7,8,9);2H,1,5H2,(H,6,7)/t;2-/m.0/s1/i;2D |
InChI Key |
XOXBTKOKBQADJP-RFHPMPFVSA-N |
Isomeric SMILES |
[2H][C@](CF)(C(=O)O)N.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C(C(C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


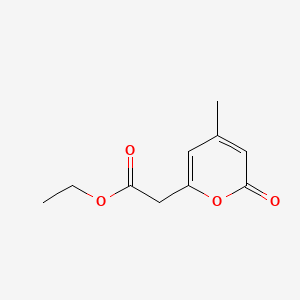
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12653091.png)
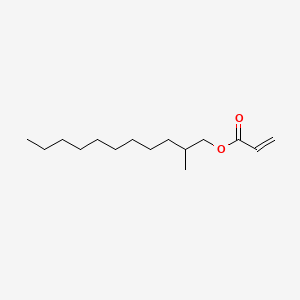


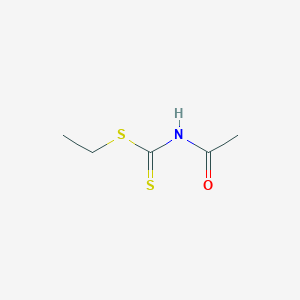
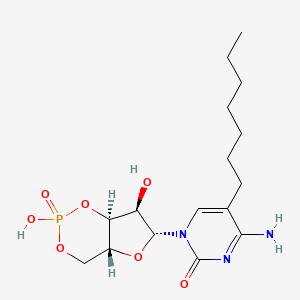

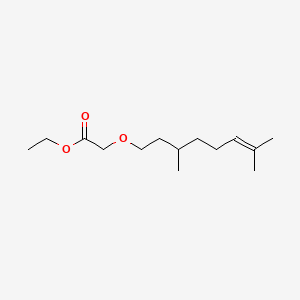
![6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12653149.png)
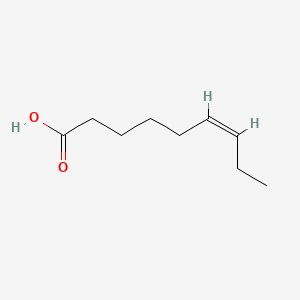
![Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate](/img/structure/B12653156.png)
